molecular formula C14H11ClO3 B1322403 2-(Benzyloxy)-4-chlorobenzoic acid CAS No. 57479-71-7

2-(Benzyloxy)-4-chlorobenzoic acid

Cat. No.: B1322403
CAS No.: 57479-71-7
M. Wt: 262.69 g/mol
InChI Key: MCBKBOQPEWFTLJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-chlorobenzoic acid is an organic compound with the molecular formula C14H11ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a benzyloxy group, and the hydrogen atom at the fourth position is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-chlorobenzoic acid typically involves the reaction of 2-hydroxy-4-chlorobenzoic acid with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxy-4-chlorobenzoic acid+Benzyl chlorideK2CO3,Reflux2-(Benzyloxy)-4-chlorobenzoic acid\text{2-Hydroxy-4-chlorobenzoic acid} + \text{Benzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 2-Hydroxy-4-chlorobenzoic acid+Benzyl chlorideK2​CO3​,Reflux​2-(Benzyloxy)-4-chlorobenzoic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.

    Reduction: The chlorine atom can be reduced to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium amide (NaNH2) or sodium hydroxide (NaOH) in the presence of a suitable nucleophile.

Major Products:

    Oxidation: 2-(Carboxybenzyloxy)-4-chlorobenzoic acid.

    Reduction: 2-(Benzyloxy)-4-hydroxybenzoic acid.

    Substitution: 2-(Benzyloxy)-4-aminobenzoic acid.

Scientific Research Applications

2-(Benzyloxy)-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chlorine atom can influence the compound’s electronic properties and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Benzyloxy)benzoic acid
  • 4-Chlorobenzoic acid
  • 2-(Benzyloxy)-4-methylbenzoic acid

Comparison: 2-(Benzyloxy)-4-chlorobenzoic acid is unique due to the presence of both the benzyloxy and chlorine substituents, which confer distinct chemical and physical properties. Compared to 2-(Benzyloxy)benzoic acid, the chlorine atom in this compound increases its reactivity towards nucleophilic substitution reactions. Compared to 4-chlorobenzoic acid, the benzyloxy group enhances its solubility in organic solvents and its potential for forming hydrogen bonds.

Properties

IUPAC Name

4-chloro-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBKBOQPEWFTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625722
Record name 2-(Benzyloxy)-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57479-71-7
Record name 4-Chloro-2-(phenylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57479-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-benzyloxy-4-chlorobenzoic acid benzyl ester in EtOH (500 mL) is added 1N NaOH (100 mL) and the mixture is stirred at 60° C. for 24 h. The mixture is allowed to cool to RT and is acidified with 1N HCl. The volume of the solution is reduced to 250 mL and the resulting precipitate is filtered, washed with water and dried to give the title compound as an off-white solid.
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